Glycidyl Propargyl Ether vs. Ethylene Oxide: Reactivity Ratio Disparity of rEO = 14.8 vs. rGPgE = 0.076 Produces Steep Gradient Copolymer Architecture
In monomer-activated anionic ring-opening copolymerization (AROP) with ethylene oxide (EO), glycidyl propargyl ether (GPgE) exhibits remarkably disparate reactivity ratios of rEO = 14.8 and rGPgE = 0.076, as determined by in situ ¹H NMR kinetic studies [1]. This ~195-fold difference in reactivity ratios produces a pronounced compositional drift, generating copolymers with EO-rich segments near the initiator and GPgE units concentrated near the chain terminus—a steep monomer gradient structure distinct from the statistical or block copolymers obtainable with more closely matched comonomer pairs [1]. The resulting PEG-co-PGPgE copolymers exhibit polydispersities (Đ) of 1.18–1.60 and molecular weights Mn = 3000–9500 g mol⁻¹ [1].
| Evidence Dimension | Monomer reactivity ratio (r) in anionic ROP with ethylene oxide |
|---|---|
| Target Compound Data | rGPgE = 0.076 (monomer-activated AROP, t-BuP₄ catalyst, 40°C, bulk) |
| Comparator Or Baseline | rEO = 14.8 (same copolymerization system, in situ ¹H NMR) |
| Quantified Difference | rEO / rGPgE ≈ 195-fold difference; product rEO·rGPgE = 1.12 |
| Conditions | Monomer-activated AROP using t-BuP₄ as catalyst, 40°C, bulk polymerization, in situ ¹H NMR monitoring [1] |
Why This Matters
The extreme reactivity ratio disparity enables deliberate synthesis of gradient copolymers with alkyne units concentrated at the chain terminus, optimizing clickable site density for subsequent CuAAC functionalization while minimizing disruption to PEG crystallinity and hydrophilicity.
- [1] Herzberger J, Leibig D, Langhanki J, Moers C, Opatz T, Frey H. 'Clickable PEG' via anionic copolymerization of ethylene oxide and glycidyl propargyl ether. Polymer Chemistry. 2017;8:1882-1887. DOI: 10.1039/C7PY00173H. View Source
